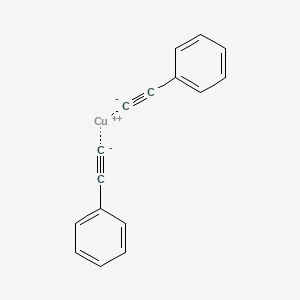![molecular formula C29H34N2O5S2 B11973683 Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)
Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
准备方法
合成路线和反应条件
异丁基(2E)-2-[3-甲氧基-4-(戊氧基)苄叉]-7-甲基-3-氧代-5-(2-噻吩基)-2,3-二氢-5H-[1,3]噻唑并[3,2-A]嘧啶-6-羧酸酯的合成通常涉及多步有机反应。关键步骤可能包括:
噻唑并嘧啶核心结构的形成: 这可以通过在特定条件下使适当的前体环化来实现。
取代基的引入: 甲氧基、戊氧基和其他取代基通过各种取代反应引入。
最终酯化: 羧酸酯基团通过酯化反应形成。
工业生产方法
此类复杂化合物的工业生产方法通常涉及优化反应条件,以最大限度地提高产率和纯度。这可能包括:
催化: 使用催化剂来提高反应速率。
纯化: 使用结晶、蒸馏和色谱等技术来纯化最终产物。
化学反应分析
反应类型
异丁基(2E)-2-[3-甲氧基-4-(戊氧基)苄叉]-7-甲基-3-氧代-5-(2-噻吩基)-2,3-二氢-5H-[1,3]噻唑并[3,2-A]嘧啶-6-羧酸酯可以进行各种化学反应,包括:
氧化: 在特定条件下转化为氧化产物。
还原: 某些官能团的还原。
取代: 亲核或亲电取代反应。
常用试剂和条件
这些反应中常用的试剂可能包括:
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如硼氢化钠或氢化铝锂。
溶剂: 例如二氯甲烷、乙醇或水。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会生成氧化衍生物,而取代反应可能会引入新的官能团。
科学研究应用
化学: 作为合成更复杂分子的构建单元。
生物学: 作为探针来研究生物过程。
医学: 由于其生物活性,可能具有治疗应用。
工业: 用于开发新材料或化学品。
作用机制
异丁基(2E)-2-[3-甲氧基-4-(戊氧基)苄叉]-7-甲基-3-氧代-5-(2-噻吩基)-2,3-二氢-5H-[1,3]噻唑并[3,2-A]嘧啶-6-羧酸酯的作用机制涉及与特定分子靶标的相互作用。这些可能包括:
酶: 抑制或激活特定的酶。
受体: 结合细胞受体以调节信号通路。
途径: 参与代谢或信号通路。
相似化合物的比较
类似化合物
与异丁基(2E)-2-[3-甲氧基-4-(戊氧基)苄叉]-7-甲基-3-氧代-5-(2-噻吩基)-2,3-二氢-5H-[1,3]噻唑并[3,2-A]嘧啶-6-羧酸酯相似的化合物包括具有不同取代基的其他噻唑并嘧啶。
独特性
该化合物的独特性在于其特定的取代基,与其他噻唑并嘧啶相比,这些取代基可能赋予其独特的生物活性或化学性质。
属性
分子式 |
C29H34N2O5S2 |
|---|---|
分子量 |
554.7 g/mol |
IUPAC 名称 |
2-methylpropyl (2E)-2-[(3-methoxy-4-pentoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H34N2O5S2/c1-6-7-8-13-35-21-12-11-20(15-22(21)34-5)16-24-27(32)31-26(23-10-9-14-37-23)25(19(4)30-29(31)38-24)28(33)36-17-18(2)3/h9-12,14-16,18,26H,6-8,13,17H2,1-5H3/b24-16+ |
InChI 键 |
NCSBQJWBEPGCMM-LFVJCYFKSA-N |
手性 SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC=CS4)OC |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC=CS4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973600.png)
![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B11973607.png)
![2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol](/img/structure/B11973613.png)

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide](/img/structure/B11973624.png)

![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11973635.png)

![2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11973642.png)
![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973656.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)
![7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11973662.png)
![Isobutyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973671.png)

